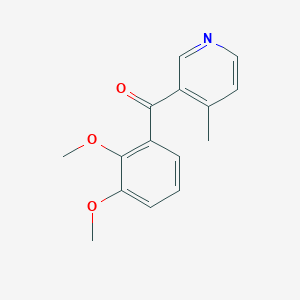

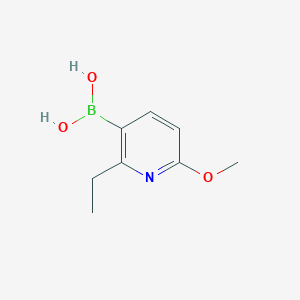

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Overview

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has the formula C5H5N and is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dimethoxybenzoyl)-4-methylpyridine” are not available, similar compounds such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

Antitumor Activity

The compound 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine has been explored for its potential in antitumor activity. Research has shown that derivatives of this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have demonstrated significant activity against specific types of tumors. These compounds act as potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, an enzyme often targeted in cancer therapy (Grivsky et al., 1980).

Pharmaceutical Salts Formation

Research has indicated that this compound is useful in forming pharmaceutical salts. For instance, its interactions with other compounds like ferulic acid and syringic acid have been studied. These interactions result in the formation of pharmaceutical salts that are important for drug development, owing to their potential to enhance the properties of active pharmaceutical ingredients (Cvetkovski et al., 2017).

Supramolecular Chemistry

This compound has been involved in studies of supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular associations. Research on similar molecules, like 2-amino-4-methylpyridine, in combination with various benzoic acids, has revealed insights into proton transfer processes, hydrogen bonding, and the development of molecular salts with unique structural architectures. These studies contribute to our understanding of molecular interactions and crystal engineering (Khalib et al., 2014).

Metal Complex Formation

The molecule has been investigated for its role in forming metal complexes. Studies have been conducted on similar compounds to examine their interactions with metals like manganese, cobalt, and nickel. These interactions often result in the formation of various metal complexes, which are important in fields like catalysis, material science, and inorganic chemistry (Głowiak et al., 1995).

Role in Catalysis

There is evidence to suggest that compounds like this compound can play a role in catalytic processes. For instance, research involving similar compounds has explored their role in reactions like selective oxidation and other catalytic transformations. These studies are crucial for advancing our understanding of catalytic mechanisms and developing more efficient catalysts (Fraga-Dubreuil et al., 2007).

Mechanism of Action

Target of Action

Similar compounds, such as benzamides, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s worth noting that benzamides, which are structurally similar, have been shown to exhibit a variety of effects, including antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals, chelate metals, and exert an antioxidant effect .

Biochemical Pathways

Given the antioxidant, free radical scavenging, and metal chelating activities observed in similar benzamide compounds , it can be inferred that this compound may influence pathways related to oxidative stress and metal ion homeostasis.

Biochemical Analysis

Biochemical Properties

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, this compound affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its biological activity.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXLQSAOIHSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)

![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)